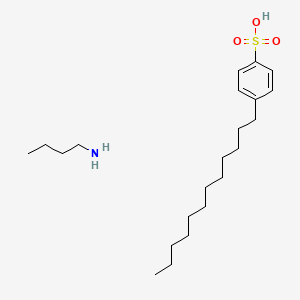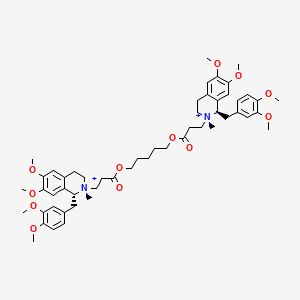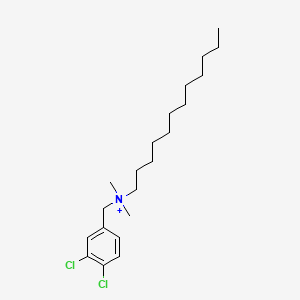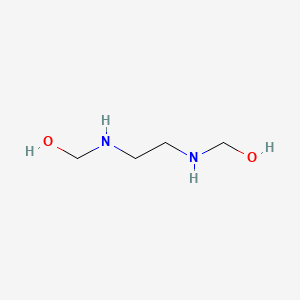
4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₂ClNO₃ and a molecular weight of 253.68 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes a benzyl group, a chloroacetyl group, and an oxazolidinone ring .
Preparation Methods
The synthesis of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced oxazolidinone products.
Scientific Research Applications
4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This interaction is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
4-Benzyl-3-(2-bromoacetyl)-1,3-oxazolidin-2-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
4-Benzyl-3-(2-iodoacetyl)-1,3-oxazolidin-2-one: Contains an iodoacetyl group, offering different reactivity and properties.
4-Benzyl-3-(2-fluoroacetyl)-1,3-oxazolidin-2-one: Features a fluoroacetyl group, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUBLCBQBQPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)













